molecular formula C14H12FN2O4+ B12299095 1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione

1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione

Cat. No.: B12299095
M. Wt: 291.25 g/mol
InChI Key: MFLUIJASTVVBCK-UHFFFAOYSA-N
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Description

1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a fluorine atom, a methylbenzoyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Benzoylation: The methylbenzoyl group can be introduced using methylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in its activity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.

    1-acetyl-3-(2-methylbenzoyl)-5H-pyrimidin-2,4-dione: Lacks the fluorine atom but has similar structural features.

Uniqueness

1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione is unique due to the presence of both the fluorine atom and the methylbenzoyl group, which confer distinct chemical and biological properties

Biological Activity

1. Antitumor Activity

Fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU), are widely recognized for their antitumor properties. The structural similarity of 1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione to these compounds suggests potential anticancer activity. Key mechanisms include:

  • Inhibition of Thymidylate Synthase (TS): Fluorinated pyrimidines act as TS inhibitors, disrupting DNA synthesis in rapidly dividing cells .
  • DNA Incorporation: Fluoropyrimidines can be incorporated into DNA and RNA, leading to defective transcription and replication.

Case studies on related compounds show that fluoropyrimidine derivatives exhibit cytotoxicity against leukemia cells (L1210) with an inhibitory concentration (ID50) in the micromolar range . This suggests the compound under discussion may have similar efficacy.

2. Antimicrobial Activity

Fluorinated pyrimidine compounds have demonstrated antimicrobial properties, particularly against Gram-positive bacteria like Streptococcus faecium and Gram-negative bacteria like Escherichia coli. For example:

  • Inhibition Mechanism: The compound interferes with bacterial DNA synthesis by mimicking natural pyrimidines, leading to competitive inhibition .
  • Experimental data on related compounds indicate effective concentrations in the nanomolar to micromolar range for bacterial growth inhibition.

This suggests that This compound could be explored as an antimicrobial agent.

3. Enzymatic Inhibition

The compound's fluorinated pyrimidine moiety allows it to act as a substrate mimic for various enzymes:

  • Targeting Pyrimidine Pathways: It may inhibit enzymes like dihydrofolate reductase or orotate phosphoribosyltransferase, which are critical in nucleotide biosynthesis.
  • A study on structurally similar compounds showed selective inhibition of NMDA receptor subunits (e.g., GluN2A), suggesting potential neuroprotective effects .

4. Anti-inflammatory Potential

Pyrimidine derivatives often exhibit anti-inflammatory properties by modulating prostaglandin synthesis or cytokine release. Although specific data for this compound is unavailable, its structural analogs have shown promise in reducing inflammation markers in vitro .

Case Study 1: Antibacterial Efficacy

In vitro experiments with 5-fluoro-pyrimidine derivatives demonstrated:

BacteriaID50 (M)Mechanism
S. faecium9×1089\times 10^{-8}Competitive inhibition by natural pyrimidines
E. coli1×1071\times 10^{-7}Disruption of DNA synthesis

These findings underscore the potential of fluorinated pyrimidines as broad-spectrum antibacterial agents.

Case Study 2: Structural Properties and Biological Implications

Crystal structure analysis of related fluoropyrimidine derivatives revealed:

PropertyObservationImplication
PlanarityCoplanar acyl and pyrimidine groups Facilitates enzyme binding
Hydrogen BondingIntermolecular N-H···O bonds Stabilizes receptor interaction

These structural features enhance the compound's bioavailability and target specificity.

Data Table: Comparative Biological Activities of Related Compounds

CompoundActivityTarget Organism/EnzymeEffective Concentration
5-Fluoro-1-(3-methylbutanoyl)pyrimidine AntitumorThymidylate Synthase1×1051\times 10^{-5} M
5-Fluoro-1,3-oxazine-2,6(3H)-dione AntibacterialS. faecium, E. coli9×1089\times 10^{-8} M
5H-Thiazolo[3,2-a]pyrimidinones NeuroprotectiveNMDA ReceptorsNot Reported

Properties

Molecular Formula

C14H12FN2O4+

Molecular Weight

291.25 g/mol

IUPAC Name

1-acetyl-5-fluoro-3-(2-methylbenzoyl)-5H-pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C14H12FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7,11H,1-2H3/q+1

InChI Key

MFLUIJASTVVBCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=O)C(C=[N+](C2=O)C(=O)C)F

Origin of Product

United States

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